molecular formula C12H20N4O2S B2531197 N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1421459-10-0

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2531197
CAS No.: 1421459-10-0
M. Wt: 284.38
InChI Key: DVHQTSHOOOOBKZ-UHFFFAOYSA-N
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Description

N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C12H20N4O2S and its molecular weight is 284.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Heterocyclic Compound Synthesis : Research demonstrates the synthesis of novel heterocyclic compounds with potential biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showing anti-inflammatory and analgesic properties, indicates a methodology for developing compounds with significant biological activities (Abu‐Hashem et al., 2020).

  • Antimicrobial Activity : The creation of new pyridine derivatives, demonstrating variable and modest activity against bacteria and fungi, showcases the potential for developing antimicrobial agents through the synthesis of structurally complex molecules (Patel et al., 2011).

  • Antitumor and Antiproliferative Effects : Certain compounds, like 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, have shown antioxidant, antitumor, and antimicrobial activities, suggesting their use as leads in the development of potent anti-tumor and anti-microbial agents (Paulrasu et al., 2014).

  • Mycobacterium tuberculosis Inhibition : The design of thiazole-aminopiperidine hybrid analogues has led to the discovery of new Mycobacterium tuberculosis GyrB inhibitors, highlighting a targeted approach to combat tuberculosis through molecular hybridization (Jeankumar et al., 2013).

Mechanism of Action

Target of Action

The primary target of N-(1-(2-methoxyethyl)piperidin-4-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is the enzyme lipoprotein-associated phospholipase A2 (Lp-PLA2). This enzyme is associated with the formation of atherosclerotic plaques .

Mode of Action

This compound acts as an inhibitor of Lp-PLA2. The enzyme Lp-PLA2 is enriched in the highly atherogenic lipoprotein subfraction of small dense LDL, which is susceptible to oxidative modification. The levels of this enzyme are increased in patients with hyperlipidaemia, stroke, Type 1 and Type 2 diabetes mellitus, as well as in post-menopausal women . By inhibiting Lp-PLA2, the compound prevents the buildup of fatty streaks, which are a precursor to atherosclerotic plaques .

Biochemical Pathways

The inhibition of Lp-PLA2 by this compound affects the biochemical pathway leading to the formation of atherosclerotic plaques. By preventing the formation of lysophosphatidylcholine, a key component of these plaques, the compound can potentially slow down or halt the progression of atherosclerosis .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of atherosclerotic plaque formation. By inhibiting Lp-PLA2, the compound prevents the formation of lysophosphatidylcholine, a component of these plaques. This could potentially lead to a decrease in the progression of atherosclerosis .

Future Directions

The compound could be of interest in medicinal chemistry given the biological activity of similar compounds . Further studies would be needed to determine its potential uses.

Properties

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2S/c1-9-11(19-15-14-9)12(17)13-10-3-5-16(6-4-10)7-8-18-2/h10H,3-8H2,1-2H3,(H,13,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVHQTSHOOOOBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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